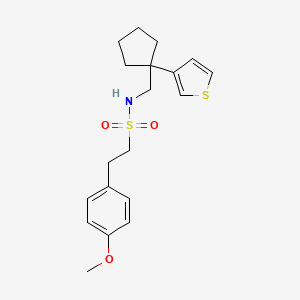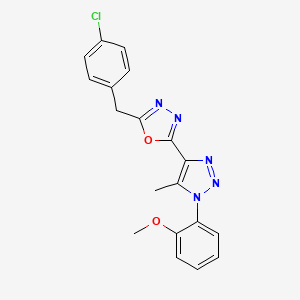
2-(4-chlorobenzyl)-5-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorobenzyl)-5-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often explored for their potential applications in medicinal chemistry. The structure of this compound includes a 1,3,4-oxadiazole ring, a triazole ring, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-5-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the triazole ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Substitution reactions: The chlorobenzyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially opening these rings and forming different structures.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Open-ring structures or partially reduced intermediates.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, compounds containing oxadiazole and triazole rings are known for their antimicrobial, antifungal, and anticancer activities. This compound is explored for its potential to inhibit specific enzymes or pathways in microbial and cancer cells.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzyl)-5-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole and triazole rings can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to specific proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
- 2-(4-chlorobenzyl)-5-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
- 2-(4-chlorobenzyl)-5-(1-(2-hydroxyphenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 2-(4-chlorobenzyl)-5-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the methoxy group, for example, can enhance its ability to penetrate biological membranes, potentially increasing its efficacy as a drug.
This compound’s combination of structural features makes it a valuable subject of study in various fields of research, from synthetic chemistry to drug development.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-12-18(22-24-25(12)15-5-3-4-6-16(15)26-2)19-23-21-17(27-19)11-13-7-9-14(20)10-8-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZPXMUWMKUQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C3=NN=C(O3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
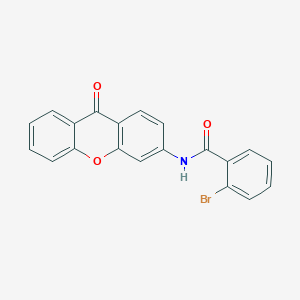
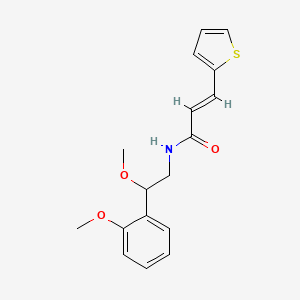
![benzo[d][1,3]dioxol-5-yl(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B3004403.png)
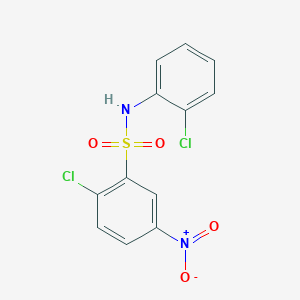
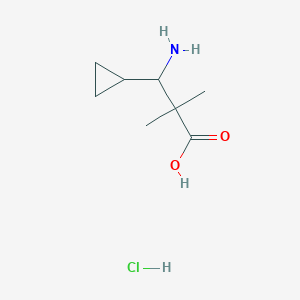
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B3004407.png)

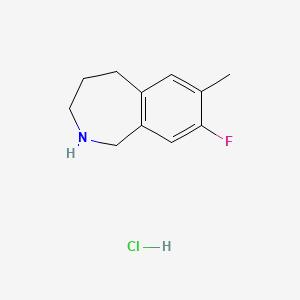
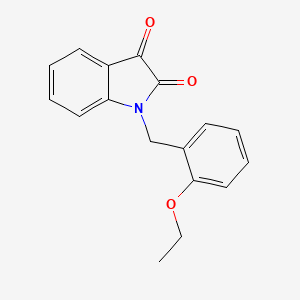
![4-(4-ethylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3004412.png)
![ethyl 3-cyano-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004413.png)
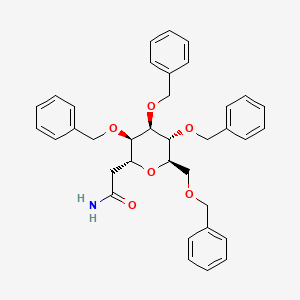
![2-(4-chlorophenoxy)-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3004417.png)
